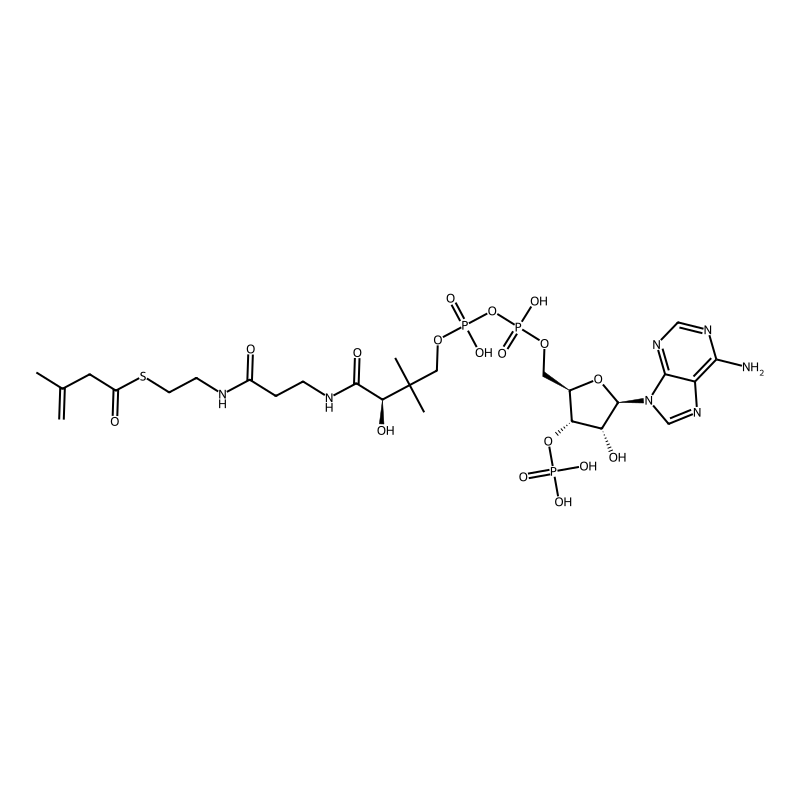

3-methylbut-3-enoyl-CoA

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-methylbut-3-enoyl-CoA is a hydroxy fatty acyl-CoA compound that is formed through the condensation of the thiol group of coenzyme A with the carboxy group of 3-methylbut-3-enoic acid. Its chemical formula is , and it plays a significant role in various biochemical pathways, particularly in fatty acid metabolism and energy production within cells .

The primary reactions involving 3-methylbut-3-enoyl-CoA include its participation in metabolic pathways such as:

- Beta-Oxidation: This process involves the breakdown of fatty acids to generate acetyl-CoA, which can enter the citric acid cycle for energy production. 3-methylbut-3-enoyl-CoA acts as an intermediate in this pathway, where it undergoes hydration and further oxidation reactions .

- Enoyl-CoA Hydratase Activity: This enzyme catalyzes the hydration of enoyl-CoA derivatives, converting them into 3-hydroxyacyl-CoA. This step is crucial for the complete oxidation of fatty acids, facilitating their conversion into usable energy .

The synthesis of 3-methylbut-3-enoyl-CoA can occur through several methods:

- Enzymatic Synthesis: This involves the action of specific enzymes that facilitate the condensation reaction between coenzyme A and 3-methylbut-3-enoic acid.

- Chemical Synthesis: Laboratory methods may be employed to synthesize this compound using organic chemistry techniques, typically involving protecting groups and selective reactions to ensure specificity.

3-methylbut-3-enoyl-CoA has several applications in biochemistry and biotechnology:

- Metabolic Studies: It serves as a key compound for studying fatty acid metabolism and energy production pathways.

- Biochemical Research: Researchers utilize this compound to investigate enzyme activities related to lipid metabolism and potential therapeutic targets for metabolic disorders.

Research into the interactions of 3-methylbut-3-enoyl-CoA focuses on its binding with various enzymes involved in lipid metabolism, such as:

- Enoyl-CoA Hydratase: Studies have shown that 3-methylbut-3-enoyl-CoA is a substrate for this enzyme, which plays a critical role in its metabolic pathway.

- Acyl-CoA Dehydrogenases: These enzymes are involved in the initial steps of beta-oxidation, where 3-methylbut-3-enoyl-CoA acts as an intermediate product .

Several compounds are structurally or functionally similar to 3-methylbut-3-enoyl-CoA. Here are some notable examples:

| Compound Name | Structure/Formula | Unique Features |

|---|---|---|

| 2-Methylbutyryl-CoA | Involved in different metabolic pathways; less hydrophobic than 3-methylbut-3-enoyl-CoA. | |

| 3-Methylbutyryl-CoA | Similar structure but differs in position of functional groups; plays a role in branched-chain fatty acid metabolism. | |

| 2-Enoyl-CoA | Precursor to various acyl-CoAs; involved in similar metabolic pathways but lacks the methyl group at position three. |

The uniqueness of 3-methylbut-3-enoyl-CoA lies in its specific role as an intermediate in beta-oxidation and its distinct structural features that influence its reactivity and interaction with enzymes involved in lipid metabolism.

Enzymatic Synthesis Mechanisms

Role of Acyl-Coenzyme A Synthetases

The biosynthesis of 3-methylbut-3-enoyl-coenzyme A represents a critical metabolic intermediate in several distinct biochemical pathways across diverse organisms [1] [2]. The formation of this compound occurs primarily through a decarboxylation and dehydration reaction catalyzed by specialized enzymatic systems that process 3-hydroxy-3-methylglutaryl-coenzyme A as the immediate precursor [1] [3].

The primary enzymatic mechanism involves 3-hydroxy-3-methylglutaryl-coenzyme A synthase, which catalyzes the condensation of acetyl-coenzyme A and acetoacetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A [2] [3]. This reaction requires coenzyme A as a cofactor and represents an adenosine triphosphate-dependent process [2]. Subsequently, a specialized decarboxylase enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to 3-methylbut-3-enoyl-coenzyme A through a reaction that resembles the conversion of mevalonate 5-diphosphate to isopentenyl diphosphate in isoprenoid biosynthesis [1] [4].

Research conducted on myxobacterial systems, particularly Stigmatella aurantiaca, has demonstrated that this biosynthetic pathway becomes upregulated when the branched-chain alpha-keto acid dehydrogenase gene is inactivated [1] [5]. Cell-free extracts of branched-chain alpha-keto acid dehydrogenase mutants incubated with 3-hydroxy-3-methylglutaryl-coenzyme A produced compounds with the molecular mass corresponding to 3-methylbut-3-enoyl-coenzyme A [1] [4]. This biosynthetic route provides an alternative source for branched-chain fatty acid precursors and secondary metabolite biosynthesis [1] [5].

The enzymatic synthesis also involves the participation of 3-hydroxy-3-methylglutaryl-coenzyme A synthase in the formation of the immediate precursor [2] [3]. Studies on Myxococcus xanthus have shown that this enzyme is actively involved in providing starter units for branched-chain fatty acid biosynthesis when normal amino acid degradation pathways are compromised [2] [3]. The reaction requires adenosine triphosphate and follows incorporation patterns similar to those observed in mevalonate-dependent biosynthesis of isoprenoids [2] [3].

Table 1: Key Enzymes in 3-methylbut-3-enoyl-Coenzyme A Metabolism

| Enzyme | EC Number | Substrate | Product | Pathway Role |

|---|---|---|---|---|

| 3-Hydroxy-3-methylglutaryl-Coenzyme A synthase | 2.3.3.10 | Acetyl-CoA + Acetoacetyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA | HMG-CoA biosynthesis |

| Enoyl-Coenzyme A hydratase/decarboxylase | 4.2.1.17 | 3-Hydroxy-3-methylglutaryl-CoA | 3-Methylbut-3-enoyl-CoA | Decarboxylation/dehydration |

| Acyl-Coenzyme A dehydrogenase | 1.3.8.1-1.3.8.7 | 3-Methylbut-3-enoyl-CoA | 3-Methylbut-2-enoyl-CoA | β-Oxidation initiation |

| Enoyl-Coenzyme A isomerase | 5.3.3.8 | 3-Methylbut-3-enoyl-CoA | Tiglyl-CoA | Double bond isomerization |

| 3-Methylglutaconyl-Coenzyme A hydratase | 4.2.1.18 | 3-Methylglutaconyl-CoA | 3-Methylglutaconic acid | Catabolic degradation |

Substrate Specificity in Formation Reactions

The substrate specificity of enzymes involved in 3-methylbut-3-enoyl-coenzyme A formation demonstrates remarkable selectivity for branched-chain acyl-coenzyme A compounds [6] [7]. Isovaleryl-coenzyme A dehydrogenase, which processes related branched-chain substrates, exhibits optimal reactivity for small, branched-chain substrates, catalyzing the conversion of isovaleryl-coenzyme A into 3-methylcrotonyl-coenzyme A [7]. This enzyme contains one molecule of flavin adenine dinucleotide per monomer and functions as a tetrameric flavoprotein [7].

Acyl-coenzyme A synthetases involved in the formation reactions demonstrate varying degrees of substrate specificity based on structural modifications to their active sites [8]. Studies on acetyl-coenzyme A synthetase variants have revealed that specific amino acid residues determine carboxylate substrate specificity [8]. The wild-type enzyme exhibits a Michaelis constant of 0.27 millimolar for acetate and a turnover number of 2.41 per second [8]. Mutations such as Valine 399 to Alanine result in altered substrate preferences, with the mutant showing increased affinity for propionate substrates [8].

The formation of 3-methylbut-3-enoyl-coenzyme A through the decarboxylation pathway requires specific structural features in the enzyme active site [1] [2]. The reaction mechanism involves the removal of a carboxyl group coupled with dehydration, similar to the mevalonate pathway enzymes [1] [2]. Research has demonstrated that this reaction can proceed in cell-free systems, indicating that the enzymatic machinery is sufficient for substrate conversion without additional cellular components [1] [4].

Medium-chain acyl-coenzyme A dehydrogenases exhibit substrate specificity for enoyl-coenzyme A molecules, with preferred substrates ranging from four-carbon to sixteen-carbon chain lengths [9]. The enzyme demonstrates conformational flexibility properties that allow accommodation of various substrate sizes [9]. The enoyl-coenzyme A hydratase active site switches into an active conformation upon coenzyme A binding, facilitating substrate specificity [9].

Table 2: Substrate Specificity of Acyl-Coenzyme A Processing Enzymes

| Enzyme | Km (μM) | kcat (s⁻¹) | Preferred Substrates | Chain Length Specificity |

|---|---|---|---|---|

| Short-chain acyl-Coenzyme A dehydrogenase | 19-280 | 0.17-1.44 | C4-C8 acyl-CoA | Short-chain |

| Medium-chain acyl-Coenzyme A dehydrogenase | 40-43 | 0.15-294 | C6-C12 acyl-CoA | Medium-chain |

| Long-chain acyl-Coenzyme A dehydrogenase | 21-48 | 16-405 | C8-C16 acyl-CoA | Long-chain |

| Isovaleryl-Coenzyme A dehydrogenase | 34 | 1.44 | Isovaleryl-CoA | Branched-chain |

| Enoyl-Coenzyme A hydratase | 24-154 | 16-3141 | C4-C16 enoyl-CoA | Variable |

| Enoyl-Coenzyme A isomerase | 5-102 | 0.58-27 | C6-C12 enoyl-CoA | Variable |

Catabolic Pathways

β-Oxidation Process Involvement

The involvement of 3-methylbut-3-enoyl-coenzyme A in β-oxidation processes represents a critical aspect of its catabolic metabolism [10] [11]. The compound serves as a substrate for acyl-coenzyme A dehydrogenases, which catalyze the flavin adenine dinucleotide-dependent oxidation to the corresponding trans-2-enoyl-coenzyme A thioesters [6]. This reaction initiates the β-oxidation spiral for branched-chain fatty acid degradation [11].

Enoyl-coenzyme A hydratase enzymes demonstrate specific activity toward 3-methylbut-3-enoyl-coenzyme A substrates [11] [12]. The mitochondrial enoyl-coenzyme A hydratase processes straight-chain enoyl-coenzyme A thioesters from four carbons up to at least sixteen carbons, although with decreasing catalytic rate for longer substrates [12]. The enzyme exhibits high substrate specificity for crotonyl-coenzyme A and moderate specificity for 3-methylcrotonyl-coenzyme A and methacrylyl-coenzyme A [12] [13].

The β-oxidation pathway involvement includes the participation of 3-hydroxypropionyl-coenzyme A dehydratase activity [13]. Research on fatty acid β-oxidation in Ralstonia eutropha has demonstrated that the enzyme catalyzes both enoyl-coenzyme A hydratase and 3-hydroxyacyl-coenzyme A dehydrogenase reactions [11]. The enzyme converts 3-hydroxybutyryl-coenzyme A to acetoacetyl-coenzyme A with a specific activity of 16.5 micromoles per milligram per minute [11].

Studies on the stereochemistry of β-oxidation reactions have revealed that enzymes processing 3-methylbut-3-enoyl-coenzyme A demonstrate strict stereospecificity [11]. The enzyme converts only the S-stereoisomer of 3-hydroxybutyryl-coenzyme A to acetoacetyl-coenzyme A, while showing no activity toward the R-stereoisomer [11]. This stereospecificity is critical for the proper functioning of the β-oxidation pathway and prevents the accumulation of non-metabolizable stereoisomers [11].

Table 3: Reaction Mechanisms in 3-methylbut-3-enoyl-Coenzyme A Metabolism

| Reaction Type | Starting Material | Product | Cofactor Required | Energy Change |

|---|---|---|---|---|

| Decarboxylation/Dehydration | 3-Hydroxy-3-methylglutaryl-CoA | 3-Methylbut-3-enoyl-CoA | ATP | Endergonic |

| Dehydrogenation | 3-Methylbut-3-enoyl-CoA | 3-Methylbut-2-enoyl-CoA | FAD/NAD+ | Exergonic |

| Isomerization | 3-Methylbut-3-enoyl-CoA | Tiglyl-CoA | None | Neutral |

| Hydration | 3-Methylbut-2-enoyl-CoA | 3-Hydroxybutyryl-CoA | H2O | Slightly exergonic |

| Condensation | Acetyl-CoA + Acetoacetyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA | CoA-SH | Endergonic |

Isomerization to Tiglyl-Coenzyme A

The isomerization of 3-methylbut-3-enoyl-coenzyme A to tiglyl-coenzyme A represents a crucial step in the catabolic processing of this metabolic intermediate [1] [14]. This reaction is catalyzed by enoyl-coenzyme A isomerase, which belongs to the hydratase/isomerase superfamily and facilitates the conversion of double bonds from the gamma-carbon position to the beta-carbon position [14].

Research on myxobacterial metabolism has demonstrated that 3,3-dimethylacrylyl-coenzyme A is an isomerization product of 3-methylbut-3-enoyl-coenzyme A [1] [15]. This isomerization reaction occurs spontaneously under physiological conditions and represents an important metabolic shunt that can provide alternative pathways for isoprenoid biosynthesis [1] [15]. The pathway operates reversibly and provides an alternative source for monomers used in isoprenoid biosynthesis in organisms that utilize leucine as a precursor [1] [15].

Enoyl-coenzyme A isomerase demonstrates specific activity toward 3-methylbut-3-enoyl-coenzyme A substrates, catalyzing the shift of double bond position from carbon-3 to carbon-2 [14]. The enzyme mechanism involves the abstraction of a proton from the substrate by a glutamate residue acting as a catalytic base, followed by reprotonation at a different carbon position [14]. This reaction does not require external cofactors and proceeds through an enzyme-bound intermediate [14].

The structural basis for isomerization activity involves specific amino acid residues within the enzyme active site [14]. Crystallographic studies have identified key residues including Alanine 70, Leucine 126, and Glutamate 158 in peroxisomal enzymes that are essential for catalytic activity [14]. The enzyme exhibits a trimeric structure that can dimerize into hexamers, with substrate specificity determined by the distances between trimeric disks and their orientation [14].

Studies on the substrate specificity of enoyl-coenzyme A isomerase have revealed that the enzyme processes both cis- and trans-double bonds of coenzyme A-bound fatty acids at the gamma-carbon position [14]. The enzyme converts these substrates to trans-double bonds at the beta-carbon position, which are subsequently processed by other enzymes in the β-oxidation pathway [14]. The reaction is essential for the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbon positions [14].

Table 4: Organismal Distribution of 3-methylbut-3-enoyl-Coenzyme A Pathways

| Organism | Pathway Context | Primary Function | Regulation |

|---|---|---|---|

| Stigmatella aurantiaca | Mevalonate shunt pathway | Secondary metabolite precursor | bkd gene inactivation |

| Myxococcus xanthus | Alternative isovaleryl-CoA biosynthesis | Fatty acid synthesis starter unit | Nutritional stress |

| Homo sapiens | Leucine catabolism | Energy metabolism | Tissue-specific |

| Rattus norvegicus | Branched-chain amino acid degradation | Amino acid catabolism | Metabolic state dependent |

| Saccharomyces cerevisiae | Fatty acid metabolism | Lipid metabolism | Carbon source dependent |

| Escherichia coli | β-Oxidation | Fatty acid degradation | Growth phase dependent |